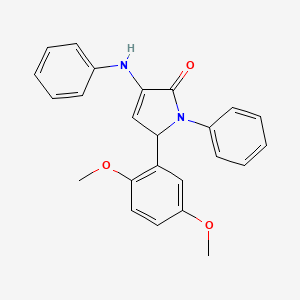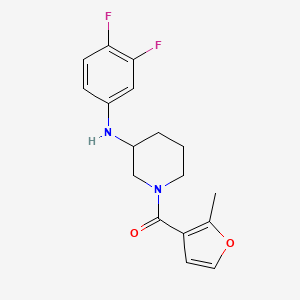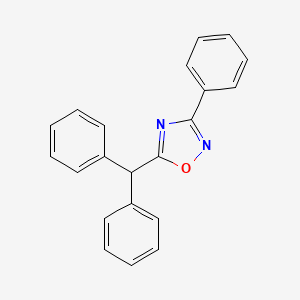![molecular formula C19H18BrNO2 B5124975 8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline](/img/structure/B5124975.png)
8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is also known as Brequinar, and it belongs to the class of quinoline derivatives. Brequinar has been studied for its potential use in cancer treatment, autoimmune diseases, and viral infections.
Mécanisme D'action
Brequinar inhibits DHODH by binding to the enzyme's active site. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is the rate-limiting step in the de novo pyrimidine synthesis pathway. Brequinar competes with dihydroorotate for binding to the active site of DHODH, thereby inhibiting its activity. This leads to a depletion of intracellular pyrimidine pools, which results in the inhibition of DNA and RNA synthesis, and ultimately, cell death.
Biochemical and Physiological Effects
Brequinar has been shown to have potent antitumor activity in vitro and in vivo. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Brequinar has also been shown to have immunomodulatory effects, including the inhibition of T-cell activation and the suppression of cytokine production. Additionally, Brequinar has been found to have antiviral activity against several viruses, including HIV, hepatitis B, and C viruses.
Avantages Et Limitations Des Expériences En Laboratoire
Brequinar has several advantages for lab experiments. It is a potent inhibitor of DHODH, which makes it an excellent tool for studying the de novo pyrimidine synthesis pathway. Brequinar is also relatively easy to synthesize and has good solubility in aqueous solutions. However, Brequinar has some limitations for lab experiments. It has low bioavailability and is rapidly metabolized in vivo, which can limit its effectiveness in animal studies. Additionally, Brequinar has been found to have some toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for Brequinar research. One area of interest is the development of Brequinar derivatives with improved pharmacokinetic properties and reduced toxicity. Another area of interest is the study of Brequinar's immunomodulatory effects and its potential use in the treatment of autoimmune diseases. Additionally, Brequinar's antiviral activity against hepatitis B and C viruses makes it a promising candidate for the development of new antiviral therapies. Finally, further studies are needed to elucidate the mechanism of action of Brequinar and its potential use in combination with other anticancer agents.
Méthodes De Synthèse
Brequinar can be synthesized by reacting 4-bromo-2,6-dimethylphenol with 2-(2-chloroethoxy)ethanol in the presence of a base, followed by cyclization with 2-amino-3-chloro-1,4-naphthoquinone. The yield of this reaction is approximately 60%.
Applications De Recherche Scientifique
Brequinar has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme that is essential for the de novo pyrimidine synthesis pathway. DHODH inhibition leads to a depletion of intracellular pyrimidine pools, which results in the inhibition of DNA and RNA synthesis. This, in turn, leads to the inhibition of cell proliferation and induction of apoptosis. Brequinar has been found to be effective against various types of cancer cells, including leukemia, lymphoma, breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
8-[2-(4-bromo-2,6-dimethylphenoxy)ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c1-13-11-16(20)12-14(2)19(13)23-10-9-22-17-7-3-5-15-6-4-8-21-18(15)17/h3-8,11-12H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGUCNFFPHMKKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCOC2=CC=CC3=C2N=CC=C3)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-ethyl-5-methyl-3-thienyl)carbonyl]-2,6-dimethylmorpholine](/img/structure/B5124898.png)
![isopropyl [(3-cyano-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5124906.png)

![3,3'-methylenebis{6-[(4-biphenylylcarbonyl)amino]benzoic acid}](/img/structure/B5124917.png)
![3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzoic acid](/img/structure/B5124918.png)
![6-methoxy-3-{5-[(4-propoxyphenyl)amino]-1,3,4-thiadiazol-2-yl}-2H-chromen-2-one](/img/structure/B5124926.png)

![N-[5-(4-methoxyphenyl)-4-phenyl-1,3-thiazol-2-yl]-2-methylbenzamide](/img/structure/B5124938.png)
![butyl 4-[({[1-(acetylamino)-2,2,2-trichloroethyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5124945.png)
![5,5'-[(4-methoxyphenyl)methylene]bis(6-amino-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione)](/img/structure/B5124953.png)


